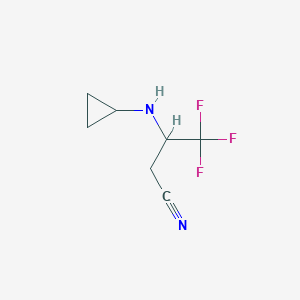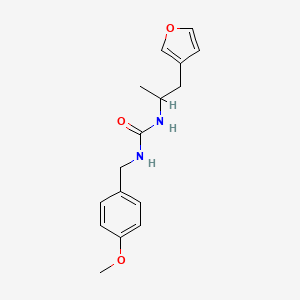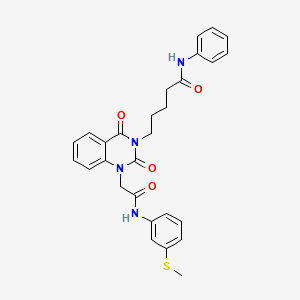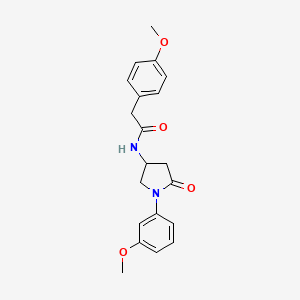
3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile, also known as CP-444, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Dialkylamino Cyclopropenium Ionic Liquids : Research shows the synthesis of tris(dialkylamino)cyclopropenium (TDAC) cations, involving reactions with corresponding amines, including cyclopropylamino components. These salts have been studied for their physical properties such as melting points, viscosity, and thermal stability, indicating potential applications in ionic liquid chemistry (Walst et al., 2015).
Multigram Synthesis for Organic Compound Development : A study describes the efficient multigram synthesis of trans-2-(Trifluoromethyl)cyclopropylamine from 4,4,4-trifluorobut-2-enoic acid, suggesting applications in synthesizing complex organic compounds (Yarmolchuk et al., 2012).
Chemical Reactions and Transformations
Cyclization in Chemical Synthesis : Research into the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one highlights the chemical versatility of similar trifluorobutanenitrile compounds (Goryaeva et al., 2020).
Heterocyclizations in Fluorine Chemistry : A study on 2-aryl-3-arylamino-4,4,4-trifluoro-2-butenenitriles demonstrates their potential in creating diverse heterocyclic compounds, a key aspect in developing new materials and pharmaceuticals (Nishiwaki et al., 1995).
Dipolar Cycloaddition Reactions : The use of 3,3,3-trifluoropropene derivatives in dipolar cycloaddition reactions, as described in a study, shows the potential of trifluorobutanenitrile-related compounds in synthetic organic chemistry (Markitanov et al., 2018).
Applications in Environmental Studies
Study of Antifouling Compounds in Marine Environments : Research on Irgarol 1051, which contains cyclopropylamino structures, has been conducted to understand its impact on marine environments, offering insights into the environmental behavior of similar compounds (Biselli et al., 2000).
Transformation and Degradation Studies : Investigations into the transformation of antifouling compounds like Irgarol 1051 by fungi, and its degradation catalyzed by mercuric chloride, provide valuable data on the environmental fate of similar trifluorobutanenitrile derivatives https://consensus.app/papers/mercuric-chloridecatalyzed-hydrolysis-antifouling-liu/234a9ddba5855f20a0f83fd125f35368/?utm_source=chatgpt" target="_blank">(Liu et al., 1997; Liu et al., 1999)
Eigenschaften
IUPAC Name |
3-(cyclopropylamino)-4,4,4-trifluorobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2/c8-7(9,10)6(3-4-11)12-5-1-2-5/h5-6,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRUIZKBNUZBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(CC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2447304.png)

![(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2447307.png)
![3-Methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2447308.png)
![(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2447310.png)

![5-(3-chloro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2447312.png)




